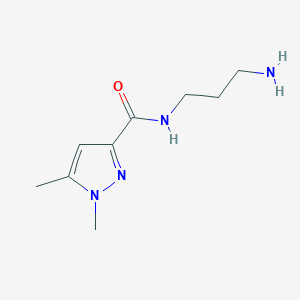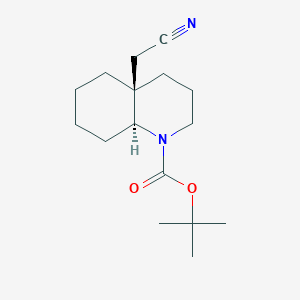
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a compound known for its intriguing structural and chemical properties. This molecule is notable for its complex stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Starting from simple precursors, various intermediates are formed through a sequence of reactions. A common route includes:
Aldol Condensation: The initial step involves the condensation of an aldehyde with a suitable ketone.
Cyclization: Formation of the octahydroquinoline ring system through cyclization reactions.
Functional Group Modifications: Introduction of the tert-butyl and cyanomethyl groups under specific conditions.
Industrial Production Methods: Industrial synthesis methods often scale up these reactions using optimized conditions to improve yield and purity. Advanced techniques such as flow chemistry and catalysis may be employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions might target the carbonyl or cyano groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.
Substitution Reactions: Halogenating agents and bases often facilitate these reactions.
Major Products: The products depend on the specific reactions and conditions, but often include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate has a broad range of applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Research into its biological activity and potential as a lead compound for pharmaceuticals.
Medicine: Investigated for potential therapeutic effects due to its unique structural properties.
Industry: Used in material science for developing new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. These include:
Binding to Receptors: It may bind to specific biological receptors, initiating a cascade of cellular responses.
Enzyme Inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.
Pathway Modulation: It can modulate biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Octahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.
Cyano-containing Compounds: Molecules with cyano groups affecting their chemical behavior.
Conclusion
Tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is a chemically and structurally unique compound with various scientific applications
Properties
IUPAC Name |
tert-butyl (4aR,8aS)-4a-(cyanomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)20-14(19)18-12-6-9-16(10-11-17)8-5-4-7-13(16)18/h13H,4-10,12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFEFNAXBAUJQ-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2935802.png)
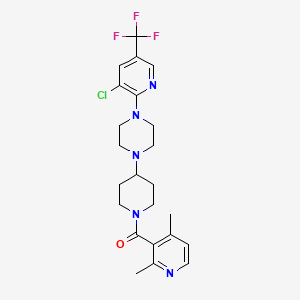
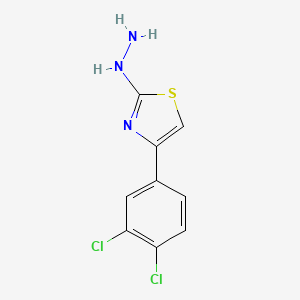
![2-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)-N-(3-fluorophenyl)acetamide](/img/structure/B2935808.png)
![Methyl 4-(((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2935809.png)
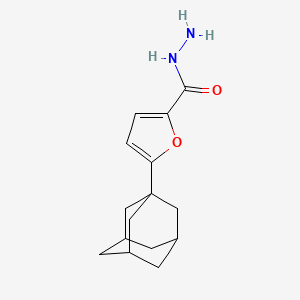
![3-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2935811.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2935812.png)
![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)
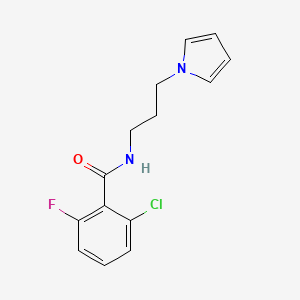
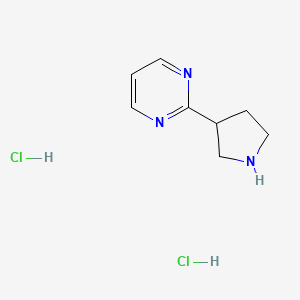
![2-phenoxy-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2935822.png)
